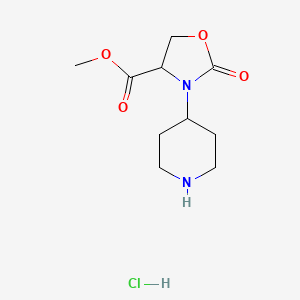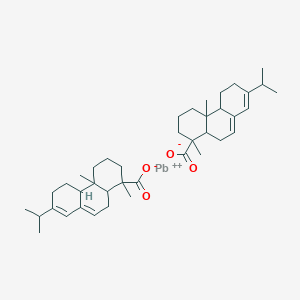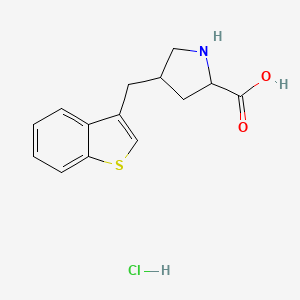![molecular formula C44H60Br2 B12104808 2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B12104808.png)
2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene: is a complex organic compound with the molecular formula C44H60Br2 and a molecular weight of 748.76 g/mol . This compound is characterized by its unique structure, which includes two bromine atoms and four hexyl groups attached to an indeno[1,2-b]fluorene core. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene typically involves the bromination of 6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent . The process requires careful monitoring of temperature and reaction time to ensure the selective bromination at the 2 and 8 positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step synthesis processThe final step involves the bromination of the core structure under optimized conditions to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form new carbon-carbon bonds through coupling reactions with suitable reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce extended conjugated systems .
Scientific Research Applications
Chemistry: In chemistry, 2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials with specific electronic properties .
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are explored for their potential biological activities. Researchers investigate its analogs for use in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of organic semiconductors and other advanced materials. Its properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Mechanism of Action
The mechanism of action of 2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene is primarily related to its electronic structure. The presence of bromine atoms and hexyl groups influences its reactivity and interaction with other molecules. In organic electronics, its mechanism involves the efficient transport of charge carriers, which is crucial for the performance of devices like OLEDs and OPVs .
Comparison with Similar Compounds
- 2,8-Dibromo-6,6,12,12-tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene
- 2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene derivatives
Uniqueness: Compared to similar compounds, this compound stands out due to its specific substitution pattern and the presence of hexyl groups. These features contribute to its unique electronic properties and make it particularly suitable for applications in organic electronics .
Properties
Molecular Formula |
C44H60Br2 |
|---|---|
Molecular Weight |
748.8 g/mol |
IUPAC Name |
2,8-dibromo-6,6,12,12-tetrahexylindeno[1,2-b]fluorene |
InChI |
InChI=1S/C44H60Br2/c1-5-9-13-17-25-43(26-18-14-10-6-2)39-29-33(45)21-23-35(39)37-32-42-38(31-41(37)43)36-24-22-34(46)30-40(36)44(42,27-19-15-11-7-3)28-20-16-12-8-4/h21-24,29-32H,5-20,25-28H2,1-4H3 |
InChI Key |
ZBZIJLWKWKFZSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(C=C4)Br)C(C5=C3C=CC(=C5)Br)(CCCCCC)CCCCCC)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



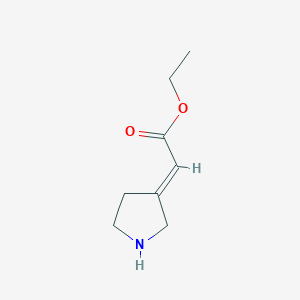
![N-[(1R,2R)-1,2-Diphenyl-2-(1-pyrrolidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12104742.png)
![1-O-tert-butyl 3-O-methyl 4-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]pyrrolidine-1,3-dicarboxylate](/img/structure/B12104743.png)
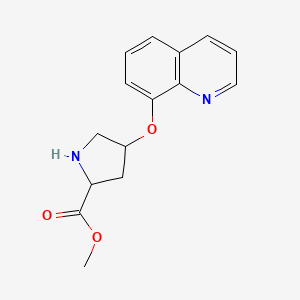


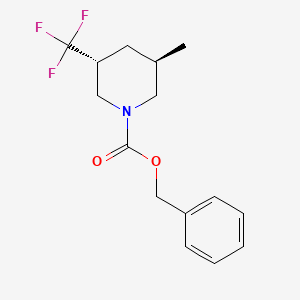
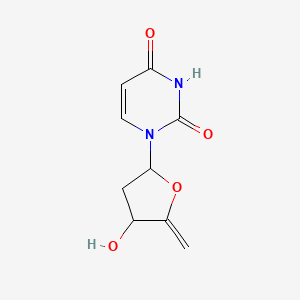
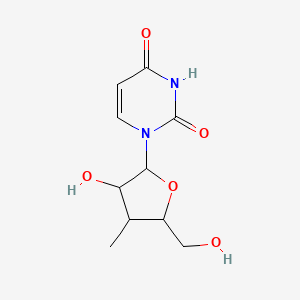
![5-({[(Pyridin-3-yl)methyl]amino}methyl)pyrrolidin-2-one](/img/structure/B12104778.png)
